Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-hydroxy-3-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-16-9(12)6-7-4-3-5-8(10(7)13)11(14)15/h3-5,13H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDRCYIIHUYFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Ethyl 2 2 Hydroxy 3 Nitrophenyl Acetate and Analogues
Direct Synthesis Approaches
The construction of the ethyl 2-(2-hydroxy-3-nitrophenyl)acetate scaffold can be achieved through several strategic pathways. These routes typically involve either the formation of the ester from a pre-existing substituted phenylacetic acid or the introduction of the nitro group onto an appropriate aromatic precursor.
Esterification Reactions of Substituted Phenylacetic Acids
A direct and common method for synthesizing this compound is the esterification of 2-hydroxy-3-nitrophenylacetic acid. The Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is a classic approach. researchgate.net This reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. chemistrysteps.com
However, the presence of a phenolic hydroxyl group can complicate standard Fischer esterification, as phenols are generally less nucleophilic than aliphatic alcohols and direct esterification with carboxylic acids is often inefficient. chemistrysteps.comyoutube.com More robust methods may be required, such as conversion of the carboxylic acid to a more reactive derivative (e.g., an acyl chloride) before reaction with ethanol. Despite these challenges, esterification of phenolic acids can be achieved under specific conditions, often requiring more forcing conditions than simple aliphatic carboxylic acids. researchgate.net
Nitration Strategies for Aromatic Scaffolds
An alternative synthetic strategy involves the nitration of a precursor that already contains the ethyl 2-(2-hydroxyphenyl)acetate framework. The hydroxyl group (-OH) on the phenyl ring is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. libretexts.orgukessays.com This means that incoming electrophiles, such as the nitronium ion (NO₂⁺) generated from nitric acid, will preferentially add to the positions ortho (adjacent) or para (opposite) to the hydroxyl group.
The synthesis of the target compound requires nitration at the position ortho to the hydroxyl group and meta to the ethyl acetate (B1210297) side chain. Standard nitration conditions, such as a mixture of nitric acid and sulfuric acid, often yield a mixture of ortho- and para-nitrated products. ukessays.com The separation of these isomers can be challenging but is often achievable through techniques like steam distillation or column chromatography. stackexchange.comprepchem.com
Achieving high regioselectivity for the desired ortho-nitro product is a significant goal in these syntheses. Various methodologies have been developed to improve the ortho:para ratio. The choice of nitrating agent, solvent, and reaction temperature can significantly influence the isomer distribution. dergipark.org.trresearchgate.nettandfonline.com For instance, using different nitrate salts or carrying out the reaction in specific media like microemulsions can favor the formation of the ortho isomer. tandfonline.comresearchgate.net
| Nitrating Agent/System | Typical Conditions | Key Outcome/Selectivity | Reference |
|---|---|---|---|
| HNO₃ / H₂SO₄ | Low Temperature | Mixture of ortho- and para-nitrophenols | ukessays.com |
| NaNO₃ / HCl in Microemulsion | 35-40°C | High regioselectivity for ortho-nitration | tandfonline.com |
| NH₄NO₃ / KHSO₄ | Solvent-free or in Dichloromethane | Regioselective ortho-nitration in high yields | dergipark.org.tr |
| Cu(NO₃)₂·3H₂O | Mild Conditions | Efficient and regioselective mononitration | researchgate.net |
Multi-step Convergent Synthesis Routes
Multi-step syntheses provide a highly controlled approach to constructing specifically substituted aromatic compounds. In the context of this compound, a convergent route might involve synthesizing the 2-hydroxy-3-nitrophenyl moiety first and then adding the acetate side chain.
One hypothetical route could begin with the nitration of a protected phenol (B47542). For instance, protecting the hydroxyl group as an acetate ester can alter its directing effect and allow for selective nitration. stackexchange.com Subsequent hydrolysis of the protecting group would reveal the phenol. The acetate side chain could then be introduced via a reaction like the Kolbe-Schmitt reaction or a variation thereof, followed by esterification. The order in which the functional groups are introduced is critical to ensure the correct final arrangement due to the directing effects of the substituents.
Derivatization and Scaffold Modification
Once synthesized, this compound can serve as a platform for further chemical modifications. The nitro and hydroxyl groups are particularly amenable to a range of chemical transformations.
Functional Group Interconversions of the Nitro Moiety (e.g., Reduction to Amino)
The reduction of the aromatic nitro group to an amino group (-NH₂) is one of the most fundamental and useful transformations in organic synthesis. acs.org This conversion dramatically changes the electronic properties of the aromatic ring, transforming a strongly electron-withdrawing group into a strongly electron-donating one.
Several reliable methods exist for this reduction. Catalytic hydrogenation, typically using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney Nickel, is a common and clean method. nih.govcommonorganicchemistry.com This process is often highly efficient and chemoselective, although care must be taken as some catalysts can also reduce other functional groups. acs.orgacs.org
Another widely used method is metal-acid reduction, employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). acs.org More recently, metal-free reduction systems have also been developed, offering milder and sometimes more chemoselective alternatives. acs.orgorganic-chemistry.org The resulting amino compound, ethyl 2-(3-amino-2-hydroxyphenyl)acetate, is a versatile intermediate for the synthesis of heterocycles, dyes, and pharmaceutical compounds.
| Reducing Agent/System | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| H₂ / Pd/C | Room temperature/pressure, various solvents | High efficiency, clean reaction | commonorganicchemistry.com |
| Sn, Fe, or Zn / HCl | Aqueous acidic solution | Classical, robust method | acs.org |
| SnCl₂ | Various solvents | Mild, good for presence of other reducible groups | commonorganicchemistry.com |
| B₂pin₂ / KOtBu | Isopropanol, 110°C | Metal-free, high chemoselectivity | acs.org |
| Catalytic Transfer Hydrogenation | Various H-donors (e.g., HCOOH, NaBH₄) | Avoids use of H₂ gas, often mild conditions | acs.orgrsc.org |
Transformations of the Hydroxyl Group (e.g., Oxidation, O-Derivatization)
The phenolic hydroxyl group is another key site for chemical modification, allowing for the synthesis of a wide array of derivatives. nih.gov
O-Derivatization: The hydroxyl group can be converted into ethers or esters through alkylation or acylation reactions, respectively. researchgate.net Alkylation, typically performed with an alkyl halide in the presence of a base, would yield an ether. Acylation with an acyl chloride or anhydride, also in the presence of a base, would produce a phenolic ester. youtube.com These derivatizations can be used to protect the hydroxyl group during subsequent reactions or to modify the biological and physical properties of the molecule. nih.govmdpi.com
Oxidation: Phenols can be oxidized to quinones. libretexts.orgjove.com This transformation is significant as quinones are an important class of compounds with diverse biological activities. libretexts.org The oxidation of the parent compound would likely yield a derivative of ortho-benzoquinone. A variety of oxidizing agents can be employed, including chromic acid, Fremy's salt, or hypervalent iodine reagents. libretexts.orgwikipedia.org The specific product and yield depend heavily on the chosen oxidant and reaction conditions. Oxidative coupling reactions are also possible, leading to the formation of biphenyl or diphenyl ether structures, though this can sometimes be an undesired side reaction. wikipedia.org
Ester Group Modifications via Nucleophilic Substitution and Hydrolysis
The ester functional group in this compound is a key site for chemical modification through nucleophilic substitution and hydrolysis reactions. These transformations allow for the synthesis of a variety of derivatives with potentially altered physicochemical and biological properties.
Nucleophilic Acyl Substitution:
The carbonyl carbon of the ester group is electrophilic and susceptible to attack by nucleophiles. This results in a nucleophilic acyl substitution reaction, where the ethoxy group (-OCH2CH3) is replaced by the incoming nucleophile. A range of nucleophiles can be employed to generate different functional groups. For instance, reaction with amines (R-NH2) or hydrazines (R-NHNH2) would yield the corresponding amides and hydrazides, respectively. The reactivity of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. Generally, stronger nucleophiles and the use of aprotic polar solvents enhance the reaction rate.
The presence of the electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the ester group. While not directly conjugated to the ester, its inductive effect can slightly increase the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack.
Hydrolysis:
The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-hydroxy-3-nitrophenyl)acetic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H2SO4, HCl) and water, the ester undergoes hydrolysis. The reaction mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide or potassium hydroxide, leads to saponification. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This process is irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. The kinetics of hydrolysis of similar p-nitrophenyl esters have been studied, and the reaction rates are influenced by pH and the presence of catalysts cdnsciencepub.comacs.orgcdnsciencepub.comacs.orgresearchgate.net.
These ester modifications are fundamental in diversifying the molecular structure and enabling the synthesis of a library of compounds for further investigation. Below is a table summarizing potential ester group modifications.
| Nucleophile/Reagent | Reaction Type | Product |
| R-NH2 (Amine) | Nucleophilic Acyl Substitution | N-substituted-2-(2-hydroxy-3-nitrophenyl)acetamide |
| R-OH (Alcohol) | Transesterification | Alkyl 2-(2-hydroxy-3-nitrophenyl)acetate |
| H2O / H+ | Acid-Catalyzed Hydrolysis | 2-(2-hydroxy-3-nitrophenyl)acetic acid |
| NaOH / H2O | Base-Catalyzed Hydrolysis | Sodium 2-(2-hydroxy-3-nitrophenyl)acetate |
Strategic Design of Novel Analogues via Scaffold Hopping
Scaffold hopping is a powerful strategy in medicinal chemistry for the design of novel compounds by replacing the core molecular framework (the scaffold) with a structurally different moiety while retaining similar biological activity nih.gov. This approach aims to identify new chemical entities with improved properties such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property positions.
In the context of this compound, the 2-hydroxy-3-nitrophenylacetate core can be considered the scaffold. Strategic scaffold hopping would involve replacing this core with other chemical motifs that can mimic its key structural and electronic features. This often involves bioisosteric replacements, where one functional group is exchanged for another with similar physicochemical properties researchgate.netnih.govctppc.orgufrj.bru-tokyo.ac.jp.
Key Considerations for Scaffold Hopping:
Pharmacophore Preservation: The key functional groups responsible for biological activity (the pharmacophore) should be maintained in a similar spatial arrangement. For instance, the relative positions of the hydroxyl group, the nitro group (or a bioisostere), and the acetic acid ester moiety would be crucial.
Bioisosteric Replacements: The 2-hydroxy-3-nitrophenyl ring system can be replaced by various heterocyclic or carbocyclic rings that can present the key functional groups in a similar orientation. Examples of potential bioisosteric replacements for the phenolic hydroxyl group include other acidic N-H functionalities researchgate.net.
Physicochemical Properties: The new scaffold should ideally lead to improved drug-like properties, such as solubility, metabolic stability, and cell permeability.
Examples of Potential Scaffold Hops:
| Original Scaffold | Potential Replacement Scaffold | Rationale |
| 2-Hydroxy-3-nitrophenyl | 3-Hydroxy-4-nitro-pyridinyl | Introduction of a nitrogen atom in the aromatic ring can alter polarity, solubility, and metabolic profile while maintaining a similar arrangement of functional groups. |
| 2-Hydroxy-3-nitrophenyl | 4-Hydroxy-5-nitro-pyrimidinyl | A pyrimidine core offers different hydrogen bonding capabilities and electronic properties. |
| 2-Hydroxy-3-nitrophenyl | 5-Hydroxy-6-nitro-indazolyl | A bicyclic system can provide a more rigid framework and explore different binding interactions. |
The design of these new analogues is often guided by computational modeling techniques that can predict the binding of the novel scaffolds to a biological target.
Catalytic Approaches in Synthesis and Transformation
Catalysis plays a crucial role in the efficient and selective synthesis and transformation of this compound and its analogues. Catalytic methods can offer advantages in terms of milder reaction conditions, higher yields, and improved regioselectivity.
Catalytic Synthesis:
The key synthetic step for this compound is the nitration of the precursor, ethyl 2-(2-hydroxyphenyl)acetate. The directing effect of the hydroxyl group favors ortho and para substitution. Achieving selective nitration at the C3 position (ortho to the hydroxyl group) can be challenging.
Phase-Transfer Catalysis: The nitration of phenols and substituted phenols can be achieved with dilute nitric acid using phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB) acs.orgacs.orgresearchgate.net. This method can offer high selectivity under mild conditions. In this system, the catalyst facilitates the transfer of the nitrating species into the organic phase where the reaction occurs.
Solid Acid Catalysis: Various solid acid catalysts have been explored for the nitration of phenolic compounds researchgate.net. These catalysts can be easily recovered and reused, making the process more environmentally friendly. The regioselectivity of the nitration can be influenced by the nature of the catalyst and the reaction conditions.
Metal Salt Catalysis: The nitration of phenolic compounds can also be catalyzed by various metal salts ias.ac.in. These catalysts can enhance the rate and selectivity of the nitration reaction.
A plausible synthetic route to this compound could involve the direct nitration of ethyl 2-(2-hydroxyphenyl)acetate using a suitable nitrating agent and a catalyst to control the regioselectivity. For instance, the synthesis of the isomeric Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate has been reported via the nitration of a 3H-benzofuran-2-one intermediate, followed by ring opening with ethanol nih.gov. A similar strategy could potentially be adapted for the synthesis of the 3-nitro isomer.
Catalytic Transformations:
The functional groups of this compound can also be transformed using catalytic methods.
Catalytic Hydrogenation: The nitro group can be selectively reduced to an amino group (-NH2) by catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This transformation yields Ethyl 2-(3-amino-2-hydroxyphenyl)acetate, a valuable intermediate for the synthesis of various heterocyclic compounds.
Catalytic Ester Hydrolysis: While hydrolysis is typically performed with stoichiometric acid or base, enzymatic catalysts (esterases or lipases) can be employed for the selective hydrolysis of the ester group under mild conditions.
The application of catalytic methods is essential for the development of efficient and sustainable processes for the synthesis and functionalization of this compound and its derivatives.
Molecular Interactions and Mechanisms of Action for Ethyl 2 2 Hydroxy 3 Nitrophenyl Acetate Analogues
Role of Hydroxyl and Nitro Groups in Molecular Recognition
The precise orientation and interaction of a molecule within a biological target, such as an enzyme's active site, are prerequisites for its activity. For analogues of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate, the hydroxyl (-OH) and nitro (-NO₂) groups are pivotal in this molecular recognition process, primarily through hydrogen bonding and electronic interactions.
Hydrogen bonds are critical, highly directional, non-covalent interactions that provide the necessary specificity and stability for a ligand to bind to its protein target. Both the hydroxyl and nitro groups of this compound analogues are proficient in forming these bonds.
Hydroxyl Group: The phenolic hydroxyl group can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom's lone pairs). This duality allows it to form stabilizing interactions with a variety of amino acid residues in an enzyme's active site, such as glutamate, aspartate, serine, and histidine. In the crystal structure of a closely related isomer, Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, intermolecular O-H···O hydrogen bonds are observed, which link molecules into stable chains. This demonstrates the strong capacity of the hydroxyl group to engage in such interactions.
Nitro Group: The oxygen atoms of the nitro group, bearing a partial negative charge, are excellent hydrogen bond acceptors. They can interact with hydrogen bond donor residues like arginine, lysine, or the backbone amide protons of the protein. Studies on nitro-containing chalcones have shown that the oxygen of the nitro group can form conventional hydrogen bonds with amino acids like Arginine-120 in the active site of cyclooxygenase (COX) enzymes. thieme-connect.de Similarly, in docking studies with tyrosinase inhibitors, the oxygen of a nitro group was found to have an efficient interaction with copper ions in the active site. fums.ac.ir
These hydrogen bonding capabilities are summarized in the table below.
| Functional Group | Role in Hydrogen Bonding | Potential Interacting Amino Acid Residues |
| Hydroxyl (-OH) | Donor & Acceptor | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Histidine |
| **Nitro (-NO₂) ** | Acceptor | Arginine, Lysine, Tryptophan, Histidine, Asparagine, Glutamine |
The nitrophenyl moiety is characterized by the strong electron-withdrawing nature of the nitro group, which significantly influences the molecule's electronic properties and reactivity. cam.ac.uknih.gov This feature is central to the formation of reactive intermediates through electron transfer processes.
The nitro group can undergo a sequential six-electron reduction, a process often catalyzed by enzymes known as nitroreductases. nih.gov This reduction cascade generates several highly reactive intermediates:
Nitro Radical Anion (Ar-NO₂⁻•): The initial single-electron transfer to the nitroaromatic ring forms a radical anion. The stability of this radical is a key determinant of the subsequent reaction pathway.
Nitroso Derivative (Ar-NO): A two-electron reduction (or further reduction of the radical anion) yields the nitroso species.
Hydroxylamine (B1172632) Derivative (Ar-NHOH): A subsequent two-electron reduction of the nitroso compound produces the hydroxylamine derivative.
These intermediates, particularly the nitroso and hydroxylamine species, are electrophilic and can react with cellular nucleophiles. mdpi.com The hydroxylamine can be further protonated or acylated to form a good leaving group, generating highly reactive nitrenium ions (Ar-NH⁺) that can covalently modify biological macromolecules like proteins and DNA. nih.gov The reduction sequence can also lead to the production of reactive oxygen species (ROS), contributing to oxidative stress. nih.gov
| Reduction Stage | Intermediate Species | Number of Electrons Transferred | Key Properties |
| 1 | Nitro Radical Anion | 1e⁻ | Radical species, can participate in redox cycling |
| 2 | Nitroso Derivative | 2e⁻ | Electrophilic, reactive towards nucleophiles |
| 3 | Hydroxylamine Derivative | 4e⁻ | Can be activated to form highly reactive nitrenium ions |
| 4 | Amino Derivative | 6e⁻ | Final, stable reduction product |
Enzymatic Transformations and Metabolic Pathways
Once recognized and bound by an enzyme, analogues of this compound can undergo various transformations. These processes are critical for their mechanism of action, often leading to bioactivation or degradation.
The study of enzyme kinetics provides quantitative insight into the efficiency and mechanism of enzymatic transformations. For nitroaromatic compounds, bacterial nitroreductases are a key enzyme class. These flavoenzymes typically follow a Ping-Pong Bi-Bi kinetic mechanism. ebi.ac.ukoup.comresearchgate.net
The mechanism involves two distinct half-reactions:
Reductive Half-Reaction: The enzyme's flavin mononucleotide (FMN) cofactor is first reduced by a nicotinamide (B372718) cofactor, typically NADH or NADPH.
Oxidative Half-Reaction: The reduced FMN then transfers electrons to the nitroaromatic substrate, regenerating the oxidized enzyme. ackerleylab.com
Kinetic studies on nitroreductases with various nitrophenyl substrates have elucidated key parameters. For instance, pre-steady-state kinetics of Enterobacter cloacae nitroreductase with para-nitrobenzoic acid revealed a limiting rate of 1.90 s⁻¹ for the flavin oxidation step, indicating this is rate-limiting in the steady-state turnover. nih.gov The broad substrate range of these enzymes is attributed to a simple kinetic mechanism that lacks restrictive "gating" steps, allowing for the accommodation of diverse substrates. nih.gov
While specific kinetic data for this compound is not extensively documented, data from analogous substrates in assays with various enzymes illustrate the general principles.
Table: Representative Kinetic Parameters for Nitrophenyl Substrates with Various Enzymes
| Enzyme | Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) |
|---|---|---|---|---|
| α-Chymotrypsin | p-Nitrophenyl acetate (B1210297) | ~0.017 | - | ~0.0025 |
| Alkaline Phosphatase | p-Nitrophenyl phosphate | - | - | - |
Note: Data compiled from various studies and conditions; direct comparison requires caution. cam.ac.ukresearchgate.netresearchgate.net
The reduction of the nitro group is a cornerstone of the bioactivation of many nitroaromatic compounds. researchgate.netnih.gov This process transforms the relatively inert parent compound into a highly reactive, cytotoxic agent, a strategy exploited in the design of certain therapeutic agents. ackerleylab.comscielo.br
The key enzymatic players in this bioactivation are the oxygen-insensitive Type I nitroreductases found in bacteria and some mammalian cells (e.g., DT-diaphorase). mdpi.comoup.com These enzymes catalyze the two-electron reduction of the nitro group to a nitroso intermediate, followed by a rapid second two-electron reduction to the hydroxylamine derivative. oup.com
The resulting hydroxylamine is often the key cytotoxic species. It can undergo further enzymatic or non-enzymatic reactions, such as acetylation or sulfation, to form unstable esters. nih.gov These esters readily break down to form highly electrophilic and indiscriminate nitrenium ions, which can form covalent adducts with crucial cellular macromolecules, including DNA and proteins, leading to cellular damage and death. nih.govencyclopedia.pub This targeted activation within specific cells (e.g., bacteria expressing the nitroreductase or hypoxic tumor cells) is the basis for their selective toxicity. ackerleylab.commdpi.com
Target-Specific Molecular Interventions
By leveraging the unique chemical properties of the hydroxyl and nitro groups, analogues of this compound can be designed to intervene in specific biological pathways. Molecular docking and structure-activity relationship studies have revealed how such compounds can act as inhibitors for specific enzyme targets.
Anti-inflammatory Targets (COX-2, 5-LOX): In silico studies of p-nitrophenyl hydrazones have explored their potential as multi-target inhibitors of enzymes involved in inflammation, such as COX-2 and 5-lipoxygenase (5-LOX). chemrxiv.orgresearchgate.net Docking simulations suggest that the nitrophenyl moiety can fit into the active sites of these enzymes, with the nitro group forming key interactions that contribute to binding affinity and inhibitory activity. researchgate.net
Enzyme Inhibition in Fungi: The antifungal activity of certain nitroaromatic compounds has been linked to the inhibition of essential fungal enzymes. For example, some nitro-containing derivatives of fluconazole (B54011) act by inhibiting 14α-demethylase, an enzyme crucial for ergosterol (B1671047) synthesis. Docking studies propose that the activity stems from an electrostatic interaction between the electron-withdrawing nitro group and the Fe(II) ion in the enzyme's heme group, leading to potent inhibition. encyclopedia.pub
Tyrosinase Inhibition: Hydroxy nitrodiphenyl ether analogues have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production. Molecular docking results indicated that a compound with a nitro group had the most favorable binding energy, with the oxygen of the nitro group forming an efficient metal-ligand interaction with the Cu²⁺ ions in the enzyme's active site. fums.ac.ir
These examples demonstrate that the nitrophenyl scaffold can be tailored to achieve target-specific molecular interventions, where the nitro and hydroxyl groups play essential roles in binding, recognition, and the ultimate inhibitory mechanism.
Biological Activities and Preclinical Pharmacological Profiles of Ethyl 2 2 Hydroxy 3 Nitrophenyl Acetate Analogues
Antimicrobial Efficacy Investigations
Analogues bearing the nitrophenyl moiety have been a subject of interest in the search for new antimicrobial agents. The electron-withdrawing nature of the nitro group often plays a crucial role in the compound's mechanism of action, which can involve the generation of toxic reactive nitrogen species upon reduction within the microbial cell. encyclopedia.pub
Activity against Bacterial Strains (e.g., Gram-positive, Gram-negative)
Derivatives containing a nitrophenyl group have demonstrated notable antibacterial properties. The general mechanism often involves the reduction of the nitro group to produce toxic intermediates that can damage cellular macromolecules like DNA, leading to cell death. encyclopedia.pub Studies on various nitroaromatic compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain nitrated benzothiazoles showed significant activity against Pseudomonas aeruginosa. encyclopedia.pub Similarly, some 4-nitro-1,2-phenylenediamine metal complexes were active against Gram-positive bacteria, including Streptococcus mutans and Staphylococcus aureus. encyclopedia.pub
The activity is not solely dependent on the nitro group. Other structural features, such as the phenyl ring and the acetate (B1210297) group, can be modified to enhance potency. For example, studies on p-hydroxyphenyl acrylate (B77674) derivatives, which share a similar phenyl-based core, indicated that the stereoelectronic effect of the phenyl group was important for antimicrobial activity. nih.gov In one study, ethyl acetate extracts of certain plants showed considerable activity against Gram-positive microbes like Bacillus subtilis and Staphylococcus aureus. nih.gov Coumarin derivatives featuring specific substituents also exhibited antibacterial effects against food-poisoning bacteria such as E. coli. mdpi.com
Table 1: Antibacterial Activity of Selected Analogues and Related Structures
| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| Nitrated Benzothiazoles | Pseudomonas aeruginosa | Significant inhibition, comparable to procaine (B135) penicillin. | encyclopedia.pub |
| Zn(II) complex of 4-nitro-1,2-phenylenediamine | Streptococcus mutans | Significant activity with a large inhibition zone. | encyclopedia.pub |
| Coumarin derivatives (with CF3 and OH substituents) | Food-poisoning bacteria (e.g., E. coli) | Confirmed antibacterial activity based on MIC measurements. | mdpi.com |
| Ethyl acetate extract of Xerophyta spekei | Bacillus subtilis, Staphylococcus aureus | Notable antibacterial activity against Gram-positive microbes. | nih.gov |
Antifungal and Antileishmanial Properties of Related Structures
The therapeutic potential of these analogues extends to eukaryotic pathogens. Nitro derivatives that include halogen atoms have shown promising results against Candida species, with minimum fungicidal concentrations (MFC) as low as 15-62.5 μg/mL. encyclopedia.pub
Furthermore, related structures have been investigated for their efficacy against Leishmania parasites, the causative agents of leishmaniasis. Nitrofuran-triazole hybrids, for example, have been synthesized and evaluated for their antileishmanial activity. nih.gov The rationale is that the nitro group, a common feature in many antiparasitic drugs, can be effective against kinetoplastid parasites. nih.gov Similarly, studies on cinnamic acid derivatives revealed that specific modifications, such as the inclusion of a bulky alkyl group on the aromatic ring, could potentiate antileishmanial action against Leishmania infantum. mdpi.com While some synthesized quinazolinone derivatives showed limited efficacy, the studies highlighted that structural redesign could lead to novel compounds with effective antileishmanial potential. nih.gov
Table 2: Antifungal and Antileishmanial Activity of Related Structures
| Compound/Derivative Class | Pathogen | Key Finding | Reference |
|---|---|---|---|
| Halogenated Nitro Derivatives | Candida sp. | Effective with MFC in the range of 15-62.5 μg/mL. | encyclopedia.pub |
| Nitrofurantoin-triazole Hybrids | Leishmania species | A propargyl-containing derivative was highly active and non-toxic to human cells. | nih.gov |
| Cinnamic Acid Derivatives | Leishmania infantum | N-(4-isopropylbenzyl)cinnamamide was the most potent agent tested (IC50 = 33.71 µM). | mdpi.com |
| Quinazolinone Derivatives | Leishmania donovani, L. major | Demonstrated poor to moderate growth inhibition, suggesting a need for structural redesign. | nih.gov |
Impact on Pathogenic Microorganism Virulence Factors (e.g., Biofilm Formation)
While the direct impact of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate analogues on virulence factors such as biofilm formation is not extensively documented in the reviewed literature, this remains a critical area for future research. The ability of a compound to inhibit biofilm formation—a key factor in chronic and persistent infections—would significantly enhance its therapeutic value. Given the established antibacterial activity of related nitroaromatic compounds, investigating their effects on bacterial adhesion, quorum sensing, and extracellular polymeric substance (EPS) production could unveil novel mechanisms to combat resilient bacterial communities.
Anticancer and Cytotoxic Potential in Cellular Models
Analogues of this compound have shown significant promise as anticancer agents, primarily through their ability to trigger programmed cell death (apoptosis) and interfere with the cell division cycle in malignant cells.
Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines
A recurring mechanism observed for cytotoxic analogues is the induction of apoptosis. For instance, certain newly synthesized tetrahydro-isoquinolines bearing a 2-nitrophenyl group were evaluated for their anticancer activity. researchgate.net One effective compound was found to increase apoptosis in HEGP2 (liver cancer) cells by 50-fold. researchgate.net Similarly, studies on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which shares the ethyl carboxylate feature, demonstrated that these compounds could effectively induce apoptosis in MCF-7 breast cancer cells. mdpi.comresearchgate.net Flow cytometric analysis showed a significant increase in both early and late apoptotic cell populations upon treatment. mdpi.comresearchgate.net
In addition to triggering apoptosis, these compounds often modulate the cell cycle. The nitrophenyl-containing tetrahydro-isoquinoline derivative mentioned above also caused cell cycle arrest at the G2/M phase in HEGP2 cells. researchgate.net Another study on an ethyl acetate fraction of Ajwa dates found that it induced apoptosis and arrested the cell cycle in the S phase in prostate cancer cells. nih.gov This dual action of inducing apoptosis and halting cell cycle progression is a hallmark of many effective chemotherapeutic agents.
Table 3: Apoptotic and Cell Cycle Effects of Analogues in Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Mechanism | Reference |
|---|---|---|---|
| Nitrophenyl-containing Tetrahydro-isoquinoline | HEGP2 (Liver) | Increased apoptosis (50-fold) and G2/M phase cell cycle arrest. | researchgate.net |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | MCF-7 (Breast) | Significant induction of early and late apoptosis. | mdpi.comresearchgate.net |
| Ethyl acetate fraction of Ajwa dates | PC3 (Prostate) | Induction of apoptosis and S phase cell cycle arrest. | nih.gov |
| Difluorodiarylidenyl piperidone (HO-3867) | A2780 (Ovarian) | Induction of apoptosis and G2-M phase cell cycle arrest. | researchgate.net |
Microtubule Dynamics Disruption
The disruption of microtubule dynamics is a validated and effective strategy in cancer chemotherapy. Microtubules are essential for forming the mitotic spindle, which segregates chromosomes during cell division. Compounds that interfere with this process can induce mitotic arrest, often leading to apoptosis. While direct evidence for microtubule disruption by this compound analogues is limited in the available literature, related findings suggest it is a plausible mechanism. For example, a novel estradiol (B170435) analogue was found to cause metaphase arrest in esophageal carcinoma cells, a direct consequence of disrupting the mitotic spindle. nih.gov This finding indicates that structurally distinct compounds can achieve anticancer effects by targeting microtubule function. Further investigation is warranted to determine if nitrophenylacetate derivatives can also interfere with tubulin polymerization or depolymerization, which would represent another valuable mechanism for their anticancer activity.
Enzyme Modulatory Activities
The nitrophenyl scaffold, a core component of this compound, is featured in various molecules that demonstrate significant interactions with several enzyme systems. Analogues containing this moiety have been investigated for their ability to modulate the activity of enzymes crucial to both physiological and pathological processes.
Inhibition of Specific Enzymes (e.g., Cholinesterases, Carboxylesterases, PqsD)
Research into nitrophenyl-containing compounds has revealed inhibitory activity against several classes of enzymes, including hydrolases like cholinesterases and carboxylesterases, as well as enzymes involved in bacterial communication, such as PqsD.
Cholinesterases: Certain organophosphorus compounds that feature a p-nitrophenyl component have been studied as inhibitors of acetylcholinesterase (AChE). nih.gov For instance, stereoisomers of O-methyl, [S-(succinic acid, diethyl ester), O-(4-nitrophenyl)] phosphorothiolate (B1257650) (MSNPs) have been synthesized to investigate their inhibition, reactivation, and aging mechanisms with AChE. nih.gov These compounds inactivate AChE by ejecting either a p-nitrophenoxy or a thiosuccinyl group, leading to a mix of adducts that can be reactivated and others that cannot. nih.gov
Carboxylesterases (CEs): Carboxylesterases are key enzymes in the hydrolysis and metabolism of numerous ester-containing therapeutic agents. researchgate.netamericanpharmaceuticalreview.com The inhibitory potential of various compounds against these enzymes is often evaluated using generic esterase substrates like o-nitrophenyl acetate. nih.gov Several pesticides containing organophosphate or carbamate (B1207046) moieties, such as paraoxon (B1678428) (diethyl p-nitrophenyl phosphate), have been shown to inhibit human carboxylesterases with high potency, demonstrating Kᵢ values in the nanomolar range. nih.gov This indicates that the nitrophenyl group is a recognized structural element in compounds that interact with the active sites of these enzymes.
PqsD: PqsD is a critical enzyme in the biosynthesis of quinolone signal molecules used in the quorum-sensing system of the bacterium Pseudomonas aeruginosa. researchgate.netnih.gov This system regulates virulence factor production and biofilm formation, making PqsD an attractive target for developing anti-infective agents. researchgate.netnih.gov Studies have identified compounds with a (2-nitrophenyl)methanol scaffold as promising inhibitors of PqsD. researchgate.netresearchgate.net These molecules have been shown to repress the production of bacterial signal molecules and inhibit biofilm formation, thereby validating PqsD as a viable target for anti-biofilm therapies. nih.govresearchgate.net
| Compound | Core Scaffold | Biological Effect | Reference |
|---|---|---|---|
| (2-nitrophenyl)(phenyl)methanol | (2-nitrophenyl)methanol | Strongly reduces HHQ and PQS levels in P. aeruginosa | researchgate.net |
| (2-nitrophenyl)(thiophen-3-yl)methanol | (2-nitrophenyl)methanol | Potent inhibitor of cellular HHQ formation | researchgate.net |
Implications for Metabolic Disorders
The inhibition of carboxylesterases by nitrophenyl-containing analogues has potential implications for conditions where drug metabolism is a key factor. Carboxylesterases are vital for the metabolic activation and detoxification of numerous pharmaceuticals. researchgate.net The application of CE inhibitors could modulate the metabolism, distribution, and toxicity of drugs that are substrates for these enzymes. nih.gov By preventing the hydrolysis of ester-containing drugs, these inhibitors could improve the efficacy of compounds that are inactivated by CEs or reduce the toxicity of agents that are activated by them. nih.gov Given that a lack of carboxylesterase activity does not appear to have obvious adverse biological consequences, CE inhibitors could potentially be used in combination with a wide range of esterified drugs to optimize their pharmacokinetics. nih.gov
Prodrug Strategies and Hypoxia-Activated Compounds
The nitroaromatic group is a well-established trigger for hypoxia-activated prodrugs (HAPs), which are designed to selectively target oxygen-deficient regions commonly found in solid tumors. encyclopedia.pubnih.gov This strategy leverages the unique electronic properties of nitroaromatic compounds. encyclopedia.pubnih.gov In oxygen-poor (hypoxic) environments, the nitro group can be reduced by various reductase enzymes to electron-donating groups like hydroxylamine (B1172632) or amine. mdpi.com This reduction triggers a fragmentation of the molecule, releasing a potent cytotoxic effector agent directly within the tumor tissue while minimizing damage to healthy, well-oxygenated cells. encyclopedia.pubmdpi.comresearchgate.net
This modular design is versatile and has been applied using various triggers, including nitrophenyl and 4-nitrobenzyl groups, to deliver a wide array of cytotoxic agents. encyclopedia.pubnih.govnih.gov For example, 4-nitrobenzyl carbamate derivatives have been developed as hypoxia-activated prodrugs that function as alkylating agents, antibiotics, and DNA intercalators. nih.gov The reduction of the nitrophenyl trigger leads to the release of the active drug, demonstrating a powerful strategy for targeted cancer therapy. encyclopedia.pubnih.gov
Activity against Protozoan Parasites
Nitroaromatic compounds, particularly those in the nitroimidazole class, have demonstrated significant efficacy against various protozoan parasites. researchgate.netresearchgate.net These agents are foundational in the treatment of infections caused by Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. researchgate.net The nitro group is considered essential for the antiparasitic activity of this scaffold. researchgate.net
Novel derivatives based on the nitroimidazole carboxamide structure have been synthesized and show potent activity against both drug-sensitive and metronidazole-resistant strains of G. lamblia. researchgate.net Similarly, analogues of 3-nitroimidazopyridazine have exhibited anti-Giardia activity that is over 1000 times more potent than metronidazole (B1676534). researchgate.net These findings underscore the importance of the nitroaromatic core in the development of effective antiprotozoal agents.
| Compound Class | Target Parasite | Activity Metric (EC₅₀/IC₅₀) | Significance | Reference |
|---|---|---|---|---|
| Novel Nitroimidazole Carboxamides | G. lamblia (metronidazole-resistant) | 0.1–2.5 µM | Highly active against resistant strains | researchgate.net |
| Novel Nitroimidazole Carboxamides | E. histolytica | 1.7–5.0 µM | Improved activity compared to metronidazole (EC₅₀ = 5.0 µM) | researchgate.net |
| 3-Nitroimidazopyridazine Analogues | G. lamblia | 500 pM to 144 nM | Significantly more potent than metronidazole (IC₅₀ = 0.8 µM) | researchgate.net |
Structure Activity Relationship Sar Studies and Rational Design Principles
Impact of Substituent Position and Nature on Biological Activity
The biological activity of an aromatic compound like Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate is profoundly influenced by the nature and position of its substituents on the phenyl ring. The hydroxyl and nitro groups, in particular, play pivotal roles in defining the molecule's electronic properties, reactivity, and potential for interaction with biological targets.
The nitro group (NO₂) is a potent electron-withdrawing group that significantly impacts the electronic distribution within the aromatic ring. Its position relative to the other substituents can drastically alter the molecule's reactivity and biological function. In the case of this compound, the nitro group is positioned ortho to the acetate (B1210297) side chain and meta to the hydroxyl group.
Studies on related nitroaromatic compounds have demonstrated that positional isomerism is a critical determinant of biological activity. For instance, the placement of a nitro group can affect a compound's ability to inhibit enzymes or interact with cellular receptors. The electron-withdrawing nature of the nitro group can make the aromatic ring more susceptible to certain metabolic reactions, which can be essential for the activation of some prodrugs. The specific location of the nitro group influences the molecule's polarity and its capacity to form hydrogen bonds, thereby affecting its binding affinity to target proteins. Research on various nitro-containing compounds has shown that moving the nitro group between the ortho, meta, and para positions can lead to significant variations in activity, such as antibacterial or enzyme inhibitory potency.
| Compound/Isomer | Nitro Group Position | Observed Biological Effect (Hypothetical Target) | Relative Potency (IC₅₀) |
|---|---|---|---|
| This compound | 3-nitro (ortho to acetate) | Moderate Inhibition | ++ |
| Ethyl 2-(2-hydroxy-4-nitrophenyl)acetate | 4-nitro (meta to acetate) | Weak Inhibition | + |
| Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate | 5-nitro (para to acetate) | Strong Inhibition | +++ |
This interactive table illustrates hypothetical SAR data for nitro group positional isomers. The data is representative of typical findings in medicinal chemistry, where positional changes lead to different biological activities.
The phenolic hydroxyl (-OH) group at the 2-position is a key feature of this compound. As an electron-donating group, it can form crucial hydrogen bonds with amino acid residues in the active site of a target enzyme or receptor. This interaction is often vital for anchoring the ligand in the correct orientation for effective binding and subsequent biological response.
Ester Moiety Variation and Pharmacological Implications
The ethyl ester moiety in this compound primarily influences the compound's pharmacokinetic properties, such as lipophilicity, membrane permeability, and susceptibility to metabolic hydrolysis by esterase enzymes. Varying the ester group is a common strategy in medicinal chemistry to fine-tune these properties.
For example, converting the ethyl ester to a smaller methyl ester would slightly decrease lipophilicity, potentially altering solubility and absorption. Conversely, changing to a larger propyl or butyl ester would increase lipophilicity, which might enhance membrane penetration but could also lead to increased metabolic instability or non-specific binding. The ester can also function as a prodrug, where it is cleaved in vivo to release the corresponding carboxylic acid, which may be the active form of the molecule. The rate of this hydrolysis can be controlled by the steric and electronic nature of the alcohol portion of the ester, providing a handle for modulating the drug's release profile and duration of action.
| Ester Moiety (R in -COOR) | Lipophilicity (LogP) | Relative Metabolic Stability | Resulting Pharmacological Profile (Hypothetical) |
|---|---|---|---|
| Methyl (-CH₃) | Lower | Higher | Faster clearance, lower tissue penetration |
| Ethyl (-C₂H₅) | Moderate | Moderate | Balanced absorption and clearance |
| Propyl (-C₃H₇) | Higher | Lower | Enhanced absorption, potential for faster metabolism |
| tert-Butyl (-C(CH₃)₃) | Much Higher | Much Higher (Steric Hindrance) | Slower onset, prolonged duration of action |
This interactive table demonstrates the typical effects of varying the ester moiety on key pharmacological parameters. The data is illustrative of general principles in drug design.
Core Scaffold Modifications and Activity Modulation
The phenylacetate (B1230308) core provides the fundamental framework for orienting the key functional groups. Modifications to this scaffold can lead to significant changes in biological activity by altering the spatial relationship between the substituents. Strategies can include introducing additional substituents on the aromatic ring, replacing the phenyl ring with a different aromatic or heterocyclic system, or modifying the acetate side chain.
For example, introducing a substituent at the 4, 5, or 6-positions could introduce new steric or electronic interactions with a target receptor, potentially increasing affinity or selectivity. Replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring would fundamentally alter the electronic and solubility properties of the molecule, potentially leading to a completely different pharmacological profile. Such modifications are a cornerstone of lead optimization, aiming to improve potency while minimizing off-target effects.
Ligand Efficiency and Lead Optimization Strategies
In modern drug discovery, lead optimization is guided by metrics such as Ligand Efficiency (LE). LE is a measure of the binding energy per non-hydrogen atom of a molecule, providing an assessment of how efficiently a compound binds to its target. It helps prioritize smaller, more efficient fragments for development into larger, more potent lead compounds. A compound with high ligand efficiency is considered a quality starting point for optimization.
For a molecule like this compound, optimization strategies would involve systematically applying the SAR principles discussed above. For instance, if the hydroxyl and nitro groups are found to be essential for binding (high group efficiency), efforts would focus on optimizing the ester moiety to improve pharmacokinetics while maintaining or enhancing the core interactions. If positional analysis suggests a different arrangement of substituents would be more potent, synthetic efforts would be directed towards those isomers. The ultimate goal is to maximize potency and selectivity while maintaining drug-like properties (e.g., solubility, metabolic stability), a process guided by the continuous feedback loop of synthesis, biological testing, and SAR analysis.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand (in this case, Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate) and a biological target, typically a protein or enzyme.
Molecular docking simulations can estimate the binding affinity, represented as binding energy (often in kcal/mol), which indicates the strength of the interaction between the ligand and the target. A lower binding energy generally suggests a more stable complex. These simulations also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For instance, studies on other nitrophenyl derivatives have successfully used molecular docking to understand their binding modes with various enzymes ijlpr.com.
Table 1: Illustrative Binding Energies and Interaction Modes from Molecular Docking of a Hypothetical Ligand with a Target Protein. (Note: This table is for illustrative purposes and does not represent actual data for this compound.)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| 5-Lipoxygenase | -7.9 | His367, Leu368, Phe421 | Hydrophobic, Pi-Pi Stacking |
| H+/K+ ATPase | -9.2 | Tyr801, Cys813, Met817 | Hydrogen Bond, Pi-Sulfur |
By screening this compound against a library of known biological targets, molecular docking can help identify potential proteins or enzymes with which the compound might interact. This approach is crucial for understanding its potential pharmacological or biological activity. For example, docking studies on novel nitrofuran derivatives have been used to identify their potential as anti-infective agents by targeting specific bacterial enzymes ajprd.com. Similarly, p-nitrophenyl hydrazones have been designed and evaluated as multi-target inhibitors for inflammatory enzymes through molecular docking chemrxiv.org.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide deep insights into the intrinsic properties of this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. DFT calculations have been widely used to determine these parameters for various organic molecules, providing insights into their chemical behavior researchgate.netresearchgate.net.
Table 2: Hypothetical Electronic Properties of this compound Calculated by DFT. (Note: This table is for illustrative purposes and does not represent actual data.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap | 4.40 |
| Ionization Potential | 6.85 |
| Electron Affinity | 2.45 |
DFT calculations can be used to perform conformational analysis to identify the most stable three-dimensional structure of a molecule. By calculating the potential energy surface for the rotation around key single bonds, the global minimum energy conformation can be determined. For molecules with double bonds, DFT can also predict the relative stability of E/Z isomers. Such analyses are crucial for understanding how the molecule's shape influences its interactions with biological targets. Studies on other molecules have demonstrated the utility of DFT in exploring conformational landscapes and isomerism nih.gov.
DFT is a powerful tool for studying intramolecular interactions, such as hydrogen bonds. In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the nitro group or the ester carbonyl group. The presence and strength of such interactions can significantly influence the molecule's conformation, stability, and chemical properties. The acidity of nitrophenols, for instance, is known to be affected by intramolecular hydrogen bonding, a phenomenon that can be quantitatively studied using DFT stackexchange.com.
In Silico ADMET Prediction and Pharmacokinetic Profiling
In silico methods are crucial in modern drug discovery for the early assessment of the pharmacokinetic properties of a molecule, helping to predict its behavior in a biological system and reducing the likelihood of late-stage clinical trial failures.
A primary step in evaluating a compound's potential as a drug is to assess its "drug-likeness." This is often accomplished by comparing its physicochemical properties to established guidelines, most notably Lipinski's Rule of Five. These rules are empirical observations for orally administered drugs and predict poor absorption or permeation when a compound violates two or more of the following criteria:
Molecular weight less than 500 Daltons
Log P (a measure of lipophilicity) not to exceed 5
No more than 5 hydrogen bond donors (sum of OHs and NHs)
No more than 10 hydrogen bond acceptors (sum of Os and Ns)
For this compound, these parameters can be calculated using various computational software packages. A hypothetical analysis based on its structure is presented in the table below.
Table 1: Predicted Physicochemical Properties for Drug-Likeness Assessment of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 225.2 g/mol | Yes (< 500) |
| Log P | (Value not available in search results) | (Requires calculation) |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Yes (≤ 5) |
Based on the available structural information, the compound adheres to at least three of Lipinski's rules. The Log P value would need to be calculated using computational models to complete this assessment. A value within the acceptable range would suggest good oral bioavailability.
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). In silico models predict BBB permeability based on a combination of molecular descriptors, including lipophilicity, molecular size, and the number of hydrogen bonds.
While no specific studies on the BBB permeability of this compound were found, predictive models generally indicate that compounds with high lipophilicity, low molecular weight, and a limited number of hydrogen bonds are more likely to cross the BBB. The presence of the polar nitro and hydroxyl groups on the phenyl ring of this compound might reduce its ability to permeate the BBB, although a definitive prediction would require specific computational modeling.
Quantum Chemical Studies on Reaction Mechanisms
For a compound like this compound, quantum chemical studies could be employed to investigate various reactions, such as its synthesis, hydrolysis, or metabolic transformations. For instance, a DFT study could model the nitration of ethyl 2-(2-hydroxyphenyl)acetate to understand the regioselectivity that leads to the 3-nitro isomer. Such a study would involve calculating the energies of the reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction.
Although no specific quantum chemical studies on the reaction mechanisms involving this compound have been published, research on related nitrophenol and nitrophenylacetate derivatives demonstrates the utility of these methods in understanding their reactivity. These studies often focus on aspects like intramolecular hydrogen bonding, electronic effects of the nitro group, and the mechanisms of nucleophilic substitution or hydrolysis reactions.
Future Research Directions and Translational Perspectives
Exploration of Novel Therapeutic Applications for the Compound Class
The nitroaromatic scaffold is a cornerstone in the development of various therapeutic agents. nih.gov Future research should systematically explore the potential of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate and related derivatives in several key therapeutic areas based on the known bioactivity of this compound class.
Derivatives of 2-nitrophenylacetic acid, a parent structure, are known precursors to biologically active heterocyclic molecules, including enzyme inhibitors and anticancer agents. wikipedia.org The broader class of nitrophenols and their derivatives have been investigated for a range of biological effects, including antimicrobial and anti-inflammatory activities. nih.govelsevierpure.comscbt.com For instance, certain p-nitrophenyl hydrazones have been designed as multi-target anti-inflammatory compounds. chemrxiv.org Given that the nitro group can be a "structural alert" for toxicity but is also present in potent drugs like the anti-inflammatory nimesulide, a thorough investigation into the therapeutic index of this compound class is essential. nih.gov The established applications of related compounds suggest that a focused research effort could uncover novel uses for this compound.
| Related Compound/Class | Known/Potential Therapeutic Application | Reference |
|---|---|---|
| 2-Nitrophenylacetic acid derivatives | Precursors for enzyme inhibitors and anticancer agents. wikipedia.org | wikipedia.org |
| Nitrophenols | Antimicrobial, anti-inflammatory, antioxidant activities. elsevierpure.comscbt.com | elsevierpure.comscbt.com |
| p-Nitrophenyl hydrazones | Multi-target anti-inflammatory agents (COX-2, 5-LOX inhibitors). chemrxiv.org | chemrxiv.org |
| 5-Nitroimidazole derivatives (e.g., Metronidazole) | Antimicrobial agents activated by nitro group reduction. nih.gov | nih.gov |
| Nimesulide | Anti-inflammatory drug. nih.gov | nih.gov |
Development of Advanced Green Synthetic Methodologies
Traditional methods for synthesizing nitroaromatic compounds often rely on harsh nitrating mixtures like nitric and sulfuric acids (HNO₃/H₂SO₄). orgchemres.org These methods pose significant environmental and safety concerns, including the generation of large amounts of acid waste and the potential for runaway reactions. orgchemres.orggoogle.com Furthermore, they often suffer from a lack of regioselectivity, leading to mixtures of ortho, meta, and para isomers that are difficult to separate. orgchemres.orgpaspk.org
Future research must focus on developing advanced green synthetic methodologies that are safer, more efficient, and environmentally benign. paspk.org For a compound like this compound, achieving selective ortho-nitration of the phenolic precursor is key. Several promising green approaches have emerged:
Metal Nitrate Catalysis: The use of metal nitrates, such as Fe(NO₃)₃·9H₂O or Cu(NO₃)₂, in conjunction with catalysts like p-toluenesulfonic acid, can achieve highly regiospecific ortho-mononitration of phenols in good to excellent yields. researchgate.net
Sodium Nitrite (B80452) Systems: Sodium nitrite (NaNO₂) combined with agents like KHSO₄ in acetonitrile (B52724) offers a mild and neutral pathway to exclusively ortho-nitrated products. researchgate.net
Alternative Nitrating Agents: Novel reagents such as nitronium salts (e.g., nitronium tetrafluoroborate) and dinitrogen pentoxide (N₂O₅) provide high reactivity and selectivity, reducing the need for corrosive acid mixtures. numberanalytics.com
Solid Acid Catalysts: The use of heterogeneous catalysts like zeolites, sulfated metal oxides, or silica-supported sulfuric acid can simplify product purification and catalyst recycling, minimizing waste. paspk.orgnumberanalytics.com
Solvent-Free and Microwave-Assisted Reactions: Performing nitration under solvent-free conditions or with microwave assistance can dramatically reduce reaction times and energy consumption compared to conventional methods. orgchemres.org
These modern techniques represent a significant step towards the sustainable and economical production of nitrophenols and their derivatives. paspk.org
| Methodology | Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|
| Metal Nitrate Catalysis | Fe(NO₃)₃·9H₂O or Cu(NO₃)₂ with p-toluenesulfonic acid | High ortho-selectivity, excellent yields. | researchgate.net |
| Sodium Nitrite System | NaNO₂ with KHSO₄ | Mild, neutral conditions, exclusive ortho-nitration. | researchgate.net |
| Alternative Nitrating Agents | Nitronium tetrafluoroborate, Dinitrogen pentoxide (N₂O₅) | Improved safety, high reactivity and selectivity. | numberanalytics.com |
| Solid Acid Catalysts | Zeolites, sulfated metal oxides | Easy separation, catalyst reusability, reduced waste. | paspk.orgnumberanalytics.com |
| ipso-Nitration | Aryl boronic acids with a nitrating agent | Alternative to classical electrophilic nitration, replaces boronic acid group. | orgchemres.org |
Integration of High-Throughput Screening with Computational Approaches for Lead Discovery
The discovery of new bioactive compounds is often accelerated by modern drug discovery paradigms. nih.govnih.gov High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of molecules against specific biological targets. arvojournals.orgyoutube.com An HTS campaign involving this compound and a library of its analogs could efficiently screen for activity across a wide range of assays, such as antibacterial, antifungal, or enzyme inhibition panels. nih.gov This approach can quickly identify "hits" that warrant further investigation. youtube.com
The efficiency of HTS can be significantly enhanced by integrating it with computational methods. elsevierpure.com Molecular docking, a key computational tool, can predict how a compound might bind to the active site of a target protein, such as an enzyme or receptor. researchgate.netmdpi.com For instance, researchers have used molecular docking to study the interaction of nitrophenol derivatives with targets like COX-2 and 5-LOX for anti-inflammatory activity. researchgate.netmdpi.com
This integrated approach would involve:
Virtual Screening: Using computational models to dock a virtual library of nitrophenylacetate derivatives against known protein targets to predict binding affinities. researchgate.net
Prioritization: Selecting the most promising candidates from the virtual screen for chemical synthesis and subsequent HTS.
Experimental Validation: Performing HTS on the prioritized compounds to confirm biological activity. arvojournals.org
Mechanism Elucidation: Using docking results to understand the molecular interactions observed in active compounds and to guide the design of more potent derivatives. mdpi.comresearchgate.net
This synergy between computational prediction and experimental validation streamlines the lead discovery process, saving time and resources while increasing the probability of finding novel drug candidates. youtube.comresearchgate.net
Design of Prodrugs and Targeted Delivery Systems
Many promising therapeutic compounds fail to become drugs due to poor pharmacokinetic properties, such as low bioavailability, rapid metabolism, or lack of specificity. nih.govresearchgate.net Prodrug design is a powerful strategy to overcome these barriers. scite.ai A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. mdpi.com
This compound, with its phenolic hydroxyl group, is an excellent candidate for prodrug modification. nih.govresearchgate.net The phenolic group can be masked with various promoieties (e.g., as esters, carbamates, or ethers) to enhance properties like lipophilicity, which can improve membrane permeability and oral absorption. researchgate.netresearchgate.net
A particularly compelling strategy for nitroaromatic compounds is the development of hypoxia-activated prodrugs (HAPs). mdpi.com Many solid tumors have regions of low oxygen (hypoxia), where nitroreductase enzymes are highly expressed. mdpi.comnih.gov A nitroaromatic compound can be designed to be inert under normal oxygen conditions but undergo reduction of the nitro group in hypoxic tumor environments. mdpi.com This bioactivation releases a potent cytotoxic agent selectively at the tumor site, minimizing damage to healthy, well-oxygenated tissues. mdpi.com This targeted drug delivery approach is a significant area of cancer research, and the nitro group in this compound makes it a potential candidate for development as a HAP. mdpi.commdpi.com
Mechanistic Elucidation at the Molecular and Cellular Levels
A fundamental aspect of future research is to understand precisely how this compound exerts its biological effects at the molecular and cellular levels. The presence of both a phenol (B47542) and a nitro group suggests several potential mechanisms.
Nitrophenols are known to interfere with cellular metabolism, in some cases by uncoupling oxidative phosphorylation. nih.gov It would be critical to investigate whether this compound affects mitochondrial function. Furthermore, the nitro group is a key functional moiety that can undergo metabolic reduction in vivo. nih.govnih.gov This reduction process, catalyzed by nitroreductase enzymes, can generate a series of reactive intermediates, including nitroso and hydroxylamino species. nih.govnih.gov These intermediates can be responsible for both the therapeutic effects and potential toxicity of nitroaromatic compounds by covalently binding to DNA and other macromolecules. nih.gov
Future studies should aim to:
Identify the specific enzymes responsible for the metabolic transformation of the compound. nih.gov
Characterize the metabolites formed, particularly through the reduction of the nitro group.
Determine the specific molecular targets with which the compound or its metabolites interact.
Investigate the downstream cellular signaling pathways that are affected.
Explore the role of the intramolecular hydrogen bond between the ortho-hydroxyl and nitro groups, which can influence the compound's structure, reactivity, and photodynamics. acs.org
A deep understanding of these molecular mechanisms is essential for optimizing the compound's structure to enhance therapeutic efficacy while minimizing off-target effects.
Q & A
Q. What synthetic routes are optimal for preparing Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate, and how can reaction intermediates be validated?
Methodological Answer : The compound can be synthesized via esterification of 2-(2-hydroxy-3-nitrophenyl)acetic acid using ethanol under acid catalysis (e.g., H₂SO₄). Key intermediates, such as the nitro-substituted phenylacetic acid precursor, should be characterized using (e.g., δ 1.2 ppm for ethyl CH₃, δ 4.1 ppm for CH₂O) and FT-IR (C=O stretch at ~1740 cm⁻¹) . Purity can be assessed via GC-MS (retention time comparison against standards) or HPLC with UV detection at 254 nm .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are critical for quality control?
Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to monitor impurities.
- Spectroscopy : integration ratios and chemical shifts (e.g., carbonyl at ~170 ppm) confirm structural integrity .
- Mass Spectrometry : High-resolution ESI-MS (exact mass: 239.0567 Da for C₁₀H₁₁NO₅) validates molecular identity .
Q. What solvent systems are suitable for recrystallizing this compound to minimize nitro group degradation?
Methodological Answer : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to avoid hydrolysis. Slow cooling (2°C/min) enhances crystal formation. Monitor thermal stability via TGA (decomposition onset >150°C) and DSC (melting point ~120–125°C) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. SHELXL refines anisotropic displacement parameters (e.g., O1—C2 bond length: 1.41 Å) .
- Validation : Check R-factor convergence (<5%) and electron density maps for omitted regions. ORTEP-3 visualizes thermal ellipsoids to confirm planarity of the nitro-phenyl group .
Q. What intermolecular interactions stabilize the crystal packing of this compound?
Methodological Answer :
Q. How should researchers address contradictions between spectroscopic data and crystallographic results?
Methodological Answer :
Q. What strategies optimize the refinement of twinned crystals for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
